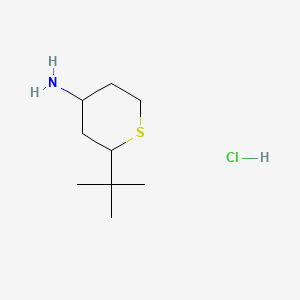

2-Tert-butylthian-4-amine hydrochloride

Beschreibung

2-Tert-butylthian-4-amine hydrochloride is a sulfur-containing organic compound characterized by a six-membered saturated thian ring (C₅H₁₀S) with a tert-butyl group (-C(C₃H₇)₃) at position 2 and an amine group (-NH₂) at position 4, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for pharmaceutical or industrial applications.

Eigenschaften

Molekularformel |

C9H20ClNS |

|---|---|

Molekulargewicht |

209.78 g/mol |

IUPAC-Name |

2-tert-butylthian-4-amine;hydrochloride |

InChI |

InChI=1S/C9H19NS.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h7-8H,4-6,10H2,1-3H3;1H |

InChI-Schlüssel |

PKXDIORCECPJPA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CC(CCS1)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylthian-4-amine hydrochloride typically involves the hydrogenolysis of 2,2-dimethylethylenimine. The process begins with the preparation of 2,2-dimethylethylenimine, which is then subjected to hydrogenation in the presence of Raney nickel catalyst to produce tert-butylamine. The final step involves the reaction of tert-butylamine with hydrochloric acid to form 2-Tert-butylthian-4-amine hydrochloride .

Industrial Production Methods

Industrial production of 2-Tert-butylthian-4-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butylthian-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

2-Tert-butylthian-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

Wirkmechanismus

The mechanism of action of 2-Tert-butylthian-4-amine hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophiles, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context of its use in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

While direct studies on 2-tert-butylthian-4-amine hydrochloride are absent in the provided evidence, trends from analogs highlight:

- Thiophene Derivatives : Aromatic thiophenes are common in drugs (e.g., tapentadol hydrochloride, ) due to their planar structure and electronic properties. The target compound’s saturated ring may offer unique stereochemical advantages .

- Amine Hydrochlorides : Compounds like fluoxetine hydrochloride () demonstrate the importance of salt forms in optimizing bioavailability. The target compound’s hydrochloride salt likely follows similar principles .

Limitations : The lack of experimental data (e.g., melting points, solubility values) for the target compound necessitates caution in extrapolating properties. Further crystallographic (e.g., SHELX-based studies, ) or spectroscopic analyses are required for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.